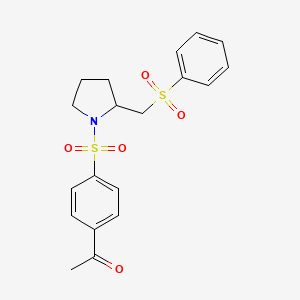
1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often found in many biologically active compounds .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its stereochemistry due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been shown to exhibit activity against various targets, including ck1γ and ck1ε .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that the pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
For instance, pyrrolidine derivatives have been used in the development of drugs for the treatment of human diseases .
Pharmacokinetics
It’s worth noting that modifications to the structure of similar compounds, such as pyrrolidine derivatives, have been made with the aim of modifying the pharmacokinetic profile .
Action Environment
It’s worth noting that the structure of similar compounds, such as pyrrolidine derivatives, can be influenced by steric factors, which can lead to a different biological profile of drug candidates .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone in lab experiments is that it has been found to exhibit potent anti-cancer activity in vitro, making it a promising candidate for further investigation. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are many potential future directions for research on 1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone. One area of research that could be explored is the development of new therapeutics based on this compound. For example, researchers could investigate the use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Another potential direction for research is the development of new methods for synthesizing this compound, which could lead to more efficient and cost-effective production of the compound. Finally, researchers could investigate the use of this compound in other areas of scientific research, such as the treatment of other diseases or the development of new materials.
Méthodes De Synthèse
The synthesis of 1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone typically involves the reaction of 4-bromoacetophenone with 2-(phenylsulfonylmethyl)pyrrolidine, followed by the addition of sodium hydroxide and 4-nitrobenzenesulfonyl chloride. The resulting compound is then reduced using sodium dithionite to yield this compound.
Applications De Recherche Scientifique
1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One area of research where this compound has shown promise is in the development of new therapeutics for the treatment of cancer. This compound has been found to exhibit potent anti-cancer activity in vitro, making it a promising candidate for further investigation.
Propriétés
IUPAC Name |
1-[4-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S2/c1-15(21)16-9-11-19(12-10-16)27(24,25)20-13-5-6-17(20)14-26(22,23)18-7-3-2-4-8-18/h2-4,7-12,17H,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMCWKQKXWFVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide](/img/structure/B2755845.png)
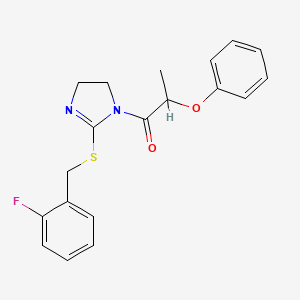

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2755851.png)
![8-(2-hydroxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2755852.png)
![4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2755854.png)
![7-Methoxy-4'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B2755857.png)
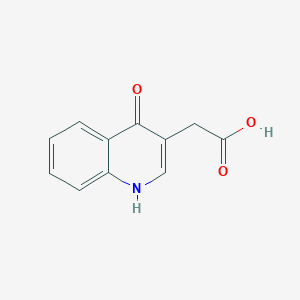
![1-(1-Methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2755859.png)
![2-(2-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2755862.png)
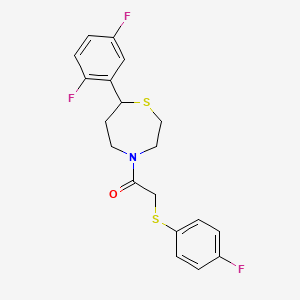
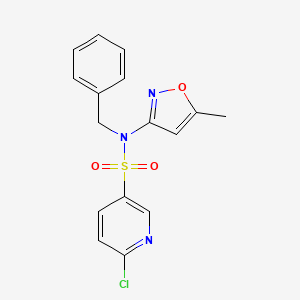
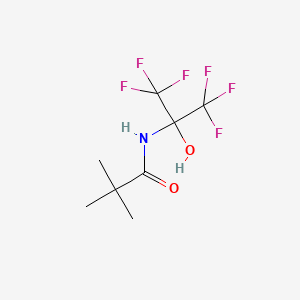
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2755867.png)